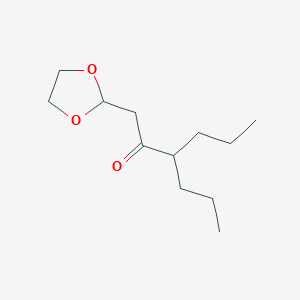
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline
説明
“3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is characterized by a 1,2,3-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been reported in the literature . The synthesis typically involves a “Click” chemistry approach and a Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material is usually an ethyl lactate, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids to afford the target molecules .Molecular Structure Analysis
The molecular structure of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” is characterized by a 1,2,3-triazole ring substituted with an ethyl group at the 4-position and a methyl-aniline group at the 3-position . The exact structure can be confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” include a Mitsunobu reaction and a Suzuki–Miyaura cross-coupling reaction . The Mitsunobu reaction is used to convert a hydroxyl group into a tosyl moiety, and the Suzuki–Miyaura cross-coupling reaction is used to couple the resulting compound with different arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” can be inferred from its molecular structure. It is likely to be a solid at room temperature . The exact properties such as melting point, boiling point, solubility, and stability can be determined through experimental methods.科学的研究の応用
Anticancer Drug Development
The triazole ring is a common motif in pharmaceutical chemistry, particularly in the design of anticancer drugs. Compounds like 3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline can be synthesized as inhibitors for specific proteins associated with cancer progression. For instance, derivatives of this compound have been designed as HSP90 inhibitors . HSP90 is a molecular chaperone that plays a crucial role in the folding and function of many oncogenic proteins. Inhibitors targeting HSP90 can disrupt these processes, leading to the degradation of client proteins and the inhibition of tumor growth.
Enzyme Inhibition
Triazole derivatives are known to exhibit inhibitory activity against various enzymes. For example, they can act as inhibitors for carbonic anhydrase-II , an enzyme involved in critical physiological processes such as respiration and acid-base balance . Inhibiting this enzyme has therapeutic potential in conditions like glaucoma, epilepsy, and diuretic therapy.
作用機序
While the specific mechanism of action for “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” is not mentioned in the retrieved papers, similar 1H-1,2,3-triazole analogs have been evaluated for their inhibitory activity against the carbonic anhydrase-II enzyme . It is suggested that these compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .
将来の方向性
The future directions for the research on “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” could involve further exploration of its potential biological activities. Given that similar 1H-1,2,3-triazole analogs have shown inhibitory activity against the carbonic anhydrase-II enzyme , it would be interesting to investigate whether “3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline” exhibits similar activity. Additionally, the development of more efficient synthesis methods and the study of its mechanism of action could also be areas of future research.
特性
IUPAC Name |
3-(4-ethyltriazol-1-yl)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-3-10-7-15(14-13-10)11-6-9(12)5-4-8(11)2/h4-7H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFOPNIRUCAQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)C2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-1H-1,2,3-triazol-1-yl)-4-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)



![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B1444595.png)





